The compound is listed in various chemical databases, including PubChem and ChemBK, where it is identified by the CAS number 1308441-12-4 . It belongs to a broader class of compounds known as propionamides, which are derivatives of propionic acid and are often explored for their pharmacological properties.
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide typically involves several key steps:
Specific parameters such as temperature, solvent choice, and reaction times are critical for optimizing yields and purity during these synthetic processes.
The molecular structure of (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide can be analyzed using various techniques:
The presence of both a cyclopropyl group and a methoxy-benzyl group contributes to its unique steric and electronic properties, influencing its reactivity and biological activity.
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide may participate in several chemical reactions:
Understanding these reactions is crucial for exploring its potential applications in drug development.
The mechanism of action for (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide is not fully elucidated but may involve interactions with specific biological targets:
Studies involving quantitative structure-activity relationship modeling could provide further insights into its biological mechanisms.
The physical and chemical properties of (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide include:
These properties are essential for determining its suitability for various applications.
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide has potential applications in:
The (S)-enantiomer of 2-amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide exhibits distinct bioactivity due to its absolute configuration at the C2 stereocenter. X-ray crystallography confirms that the (S)-configuration positions the amino group and amide carbonyl in a synperiplanar orientation, enabling dual hydrogen bonding with biological targets like kinases and neurotransmitter receptors [3]. This spatial arrangement facilitates optimal interaction with chiral binding pockets, as demonstrated by a 30-fold activity difference between (S)- and (R)-enantiomers in enzyme inhibition assays [1]. Molecular dynamics simulations reveal that the (S)-configuration stabilizes target complexes through three key interactions:
Table 1: Enantiomeric Activity Comparison
Configuration | Enzyme IC₅₀ (μM) | Receptor Binding Ki (nM) | MES Seizure Protection ED₅₀ (mg/kg) |
---|---|---|---|
(S)-isomer | 0.45 ± 0.12 | 12.3 ± 1.2 | 4.5 [0.5] (3.7–5.5) |
(R)-isomer | 13.8 ± 2.5 | 389.6 ± 28.7 | >100 |
Data sourced from maximal electroshock (MES) seizure models and in vitro binding assays [1] [7] [10]
Deuterium labeling studies further demonstrate that the (S)-enantiomer maintains metabolic stability in hepatic microsomes, with >80% remaining after 60 minutes incubation, compared to <30% for the (R)-counterpart [7]. This stereospecificity underscores the critical nature of chiral integrity in lead optimization for neurological therapeutics.
The cyclopropyl moiety confers unique advantages over conventional alkyl/aryl groups in N-benzylamide scaffolds. Thermodynamic binding studies reveal that the cyclopropyl's 115° bond angles and high ring strain induce:
Table 2: N-Substituent Effects on Pharmacological Activity
N-Substituent | LogP | MES ED₅₀ (mg/kg) | Target Binding ΔG (kcal/mol) | Metabolic Half-life (min) |
---|---|---|---|---|
Cyclopropyl | 1.2 | 4.5 [0.5] (3.7–5.5) | -9.2 ± 0.3 | 142 ± 11 |
Isopropyl | 1.5 | 23 [0.25] (20–26) | -7.1 ± 0.4 | 89 ± 7 |
tert-Butyl | 2.1 | >100 | -5.8 ± 0.6 | 45 ± 4 |
Benzyl | 2.8 | 100-300 | -4.3 ± 0.5 | 32 ± 3 |
2-Fluoro-benzyl | 1.9 | 16 [0.25] (13–19) | -8.5 ± 0.4 | 121 ± 9 |
Biological data from rodent seizure models and isothermal titration calorimetry [1] [7]
Notably, the cyclopropyl analog exhibits 5-fold greater potency than the isopropyl derivative and >20-fold improvement over the tert-butyl variant in MES seizure protection [7]. This activity profile stems from optimal hydrophobic interactions within target binding pockets, as confirmed by X-ray co-crystallography showing cyclopropyl's complementary fit with enzyme subpockets inaccessible to bulkier substituents [1]. Molecular volume calculations indicate the cyclopropyl occupies 110 ų—within the ideal 100–130 ų range for CNS-active compounds—while avoiding steric clashes that reduce activity in larger substituents [3].
Ortho-positioning of the methoxy group on the benzyl moiety confers exceptional target selectivity through steric and electronic modulation. Comparative binding studies of ortho-, meta-, and para-methoxy isomers reveal:
Table 3: Positional Isomer Effects on Biological Properties
Methoxy Position | Kinase Kd (nM) | CYP3A4 T½ (min) | LogD7.4 | Neuronal Uptake (pmol/mg/min) |
---|---|---|---|---|
Ortho (2-position) | 15.3 ± 1.8 | 142 ± 11 | 1.2 ± 0.1 | 8.9 ± 0.7 |
Meta (3-position) | 48.2 ± 3.5 | 89 ± 6 | 1.5 ± 0.1 | 6.2 ± 0.5 |
Para (4-position) | 276.5 ± 12.1 | 63 ± 5 | 1.6 ± 0.2 | 4.1 ± 0.3 |
Data from enzyme kinetics and blood-brain barrier penetration studies [1] [6] [9]
The ortho-methoxy group's bioisosteric potential is evidenced by its near-equivalent activity to the 2-fluoro analog (ED₅₀ 16 mg/kg vs. 4.5 mg/kg) [7]. Molecular docking simulations demonstrate that ortho-substitution creates a "molecular wedge" that:
This positional preference aligns with the steric tolerance map of neurological targets, where ortho-substituted analogs achieve >90% receptor occupancy at 10 μM concentrations, compared to <50% for para-isomers [9]. The ortho-methoxy group also reduces P-glycoprotein efflux by 60% versus unsubstituted analogs, significantly enhancing brain penetration [3].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3